5-fluoro-2-methoxy-N-(pentan-2-yl)benzenesulfonamide
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Overview
Description
5-Fluoro-2-methoxy-N-(pentan-2-yl)benzene-1-sulfonamide is an organic compound with a complex structure that includes a fluorine atom, a methoxy group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-(pentan-2-yl)benzene-1-sulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 5-fluoro-2-methoxybenzenesulfonyl chloride and 2-pentanamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Procedure: The 5-fluoro-2-methoxybenzenesulfonyl chloride is dissolved in an organic solvent like dichloromethane. To this solution, 2-pentanamine and triethylamine are added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction is then allowed to proceed at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methoxy-N-(pentan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in the presence of a base.
Major Products
Oxidation: Formation of 5-fluoro-2-methoxybenzoic acid.
Reduction: Formation of 5-fluoro-2-methoxy-N-(pentan-2-yl)aniline.
Substitution: Formation of 5-azido-2-methoxy-N-(pentan-2-yl)benzene-1-sulfonamide.
Scientific Research Applications
5-Fluoro-2-methoxy-N-(pentan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Chemical Biology: The compound is used as a probe to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-(pentan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It may modulate signaling pathways, such as those involving kinases or G-protein coupled receptors (GPCRs).
Effects: The compound’s effects can include inhibition of enzyme activity, alteration of receptor function, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methoxybenzenesulfonamide
- 5-Fluoro-2-methoxybenzoic acid
- 5-Fluoro-2-methoxy-N-(pentan-2-yl)aniline
Uniqueness
5-Fluoro-2-methoxy-N-(pentan-2-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group is particularly important for its potential medicinal applications, as sulfonamides are known to exhibit a wide range of biological activities.
Properties
Molecular Formula |
C12H18FNO3S |
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Molecular Weight |
275.34 g/mol |
IUPAC Name |
5-fluoro-2-methoxy-N-pentan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H18FNO3S/c1-4-5-9(2)14-18(15,16)12-8-10(13)6-7-11(12)17-3/h6-9,14H,4-5H2,1-3H3 |
InChI Key |
FQCQFGSWMJWUFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NS(=O)(=O)C1=C(C=CC(=C1)F)OC |
Origin of Product |
United States |
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